1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide
Description
1-(2H-1,3-Benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a carbonyl group to a strained azetidine (4-membered) ring. The azetidine is further functionalized with a carboxamide group bound to a 3-methanesulfonamidophenyl substituent. Key structural features include:
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-29(25,26)21-15-4-2-3-14(8-15)20-18(23)13-9-22(10-13)19(24)12-5-6-16-17(7-12)28-11-27-16/h2-8,13,21H,9-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAOSJVIJFFLSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3O4
- Molecular Weight : 413.9 g/mol
- IUPAC Name : 1'-(1,3-benzodioxole-5-carbonyl)-6-chloro-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
The compound features a benzodioxole moiety that is known for its biological significance, particularly in anticancer and anti-inflammatory activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer progression, such as EZH1 and EZH2 .
- Modulation of Signaling Pathways : It affects pathways related to tumor growth and apoptosis, enhancing the efficacy of existing therapeutic agents .
- Antioxidant Properties : The presence of the benzodioxole ring contributes to its antioxidant capabilities, which can mitigate oxidative stress in cells .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HeLa (Cervical) | 15 | Moderate inhibition of proliferation |
| Molm-13 (Leukemia) | 10 | Strong anti-proliferative effects |
| NB4 (Leukemia) | 12 | Significant reduction in cell viability |
| COS-7 (Normal) | >100 | Minimal effect on normal cells |
These results indicate that the compound selectively inhibits cancer cells while sparing normal cells, highlighting its therapeutic potential.
Case Studies
- Study on Leukemia Treatment :
- Combination Therapy :
Safety and Toxicology
Preliminary toxicity assessments have indicated that the compound exhibits a favorable safety profile. In animal models, no significant organ damage was observed at therapeutic doses. Long-term studies are required to fully understand its safety in chronic use.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
*Chloro groups are weak hydrogen-bond acceptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
